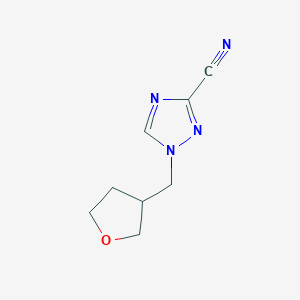![molecular formula C13H14BrNO3 B7574819 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)
2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound is also known as Boc-CPA and is a cyclopropane-based amino acid derivative.
Wirkmechanismus
The exact mechanism of action of 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in cells, including the mTOR pathway and the AMPK pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid can induce apoptosis in cancer cells, inhibit cell proliferation, and regulate glucose metabolism. Additionally, this compound has been found to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid in lab experiments include its synthetic accessibility, its potential therapeutic applications, and its ability to modulate various signaling pathways in cells. However, the limitations of this compound include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid. These include:
1. Further studies on the mechanism of action of this compound in various diseases.
2. Development of more efficient synthetic methods for the production of this compound.
3. Investigation of the potential of this compound as a therapeutic agent in other diseases, such as Parkinson's disease and Huntington's disease.
4. Development of new formulations of this compound to improve its solubility and bioavailability.
5. Studies on the toxicological profile of this compound to assess its safety for human use.
In conclusion, 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid is a promising compound with potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthetic methods and formulations.
Synthesemethoden
The synthesis of 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid involves the reaction of 4-bromophenethylamine with cyclopropanecarbonyl chloride, followed by the addition of tert-butyl carbamate. The resulting compound is then deprotected using trifluoroacetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to exhibit anti-proliferative effects in cancer cells and has also been found to improve glucose metabolism in diabetic patients. Additionally, it has been suggested that this compound may have neuroprotective effects in Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[1-(4-bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-7(8-2-4-9(14)5-3-8)15-12(16)10-6-11(10)13(17)18/h2-5,7,10-11H,6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSVRERXZLDOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)



![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)


![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)
![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)